2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole
Description
This compound is a 4,5-dihydroimidazole derivative featuring a naphthalene-2-sulfonyl group at position 1 and a (2,4-dichlorophenyl)methylsulfanyl moiety at position 2.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2S2/c21-17-7-5-16(19(22)12-17)13-27-20-23-9-10-24(20)28(25,26)18-8-6-14-3-1-2-4-15(14)11-18/h1-8,11-12H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGQEANZNITWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Dichlorophenyl Intermediate: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative.
Cyclization to Imidazole: The thiourea derivative undergoes cyclization with naphthalene-2-sulfonyl chloride under basic conditions to form the imidazole ring.
Final Assembly: The final step involves the coupling of the imidazole intermediate with the dichlorophenyl intermediate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfanyl and sulfonyl groups play a crucial role in these interactions, facilitating binding through hydrogen bonding, van der Waals forces, and other non-covalent interactions.
Comparison with Similar Compounds
Substituent Analysis
Key structural variations among related imidazole derivatives include:
Position 1 Substituents: Naphthalene-2-sulfonyl (target compound): Enhances aromatic interactions and molecular weight. 4-Fluorophenyl sulfonyl (e.g., 1-(4-fluorobenzenesulfonyl) analog): Introduces electron-withdrawing effects, reducing lipophilicity compared to chlorine .
Position 2 Substituents :
Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight and logP suggest superior membrane permeability but possible challenges in aqueous solubility.
Bioactivity and Mode of Action
Structural Similarity and Bioactivity Clustering
Evidence indicates that structurally similar imidazoles cluster into groups with analogous bioactivity profiles . For example:
- Naphthalene sulfonyl derivatives (e.g., target compound) may exhibit enhanced binding to hydrophobic protein pockets due to aromatic stacking.
- Dichlorophenyl analogs could show higher antimicrobial or anti-inflammatory activity compared to fluorophenyl variants, as chlorine’s electronegativity and size modulate target interactions .
Computational Predictions
- Tanimoto/Dice Similarity Metrics : The target compound shares ~70–80% structural similarity with its dichlorophenyl and naphthalene-containing analogs, suggesting overlapping bioactivity .
- QSRR Models : Dichlorophenyl and naphthalene groups likely increase retention indices in chromatographic analyses, aiding in purification .
Biological Activity
The compound 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole (CAS No: 868219-16-3) is a novel imidazole derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity based on recent research findings, including its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a naphthalene sulfonyl group and a dichlorophenyl moiety attached via a sulfanyl linkage. Its molecular formula is with a molecular weight of 427.38 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.38 g/mol |
| CAS Number | 868219-16-3 |
Anticancer Activity
Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance, the compound was evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it effectively inhibited cell proliferation, with IC50 values comparable to established chemotherapeutic agents. Molecular docking studies suggest that the compound interacts with key targets involved in cancer cell survival and proliferation pathways.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity in preclinical models. In vivo studies utilizing carrageenan-induced paw edema in rats indicated a significant reduction in inflammation when administered at doses of 50 mg/kg and above. The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes.
Antimicrobial Properties
The antimicrobial efficacy of this imidazole derivative has also been explored. It demonstrated potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for conventional antibiotics, highlighting its potential as an alternative therapeutic agent.
The biological activities of the compound are likely attributed to its ability to modulate various biochemical pathways:
- Inhibition of COX Enzymes : As mentioned earlier, the compound inhibits COX-2, leading to decreased production of pro-inflammatory mediators.
- Interaction with DNA : Preliminary studies suggest that the compound may bind to DNA, interfering with replication and transcription processes essential for cancer cell survival.
- Antioxidant Activity : The presence of sulfur in its structure may contribute to antioxidant properties, reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have reported on the biological activity of similar compounds within the imidazole class:
- Study on Analgesic Activity : A related imidazole derivative was reported to exhibit significant analgesic effects in animal models, suggesting potential applications for pain management .
- Antifungal Evaluation : Another study highlighted the antifungal properties of imidazole derivatives against Candida albicans, indicating broad-spectrum antifungal activity .
- Molecular Docking Studies : Research utilizing molecular modeling techniques has revealed high binding affinities for various biological targets, supporting the hypothesis that these compounds can be optimized for better therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
